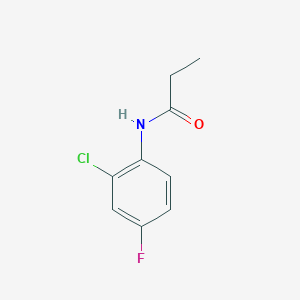
n-(2-Chloro-4-fluorophenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-fluorophenyl)propionamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. CF3 is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. CF3 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of n-(2-Chloro-4-fluorophenyl)propionamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. n-(2-Chloro-4-fluorophenyl)propionamide has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, n-(2-Chloro-4-fluorophenyl)propionamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
n-(2-Chloro-4-fluorophenyl)propionamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, pain, and fever, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to inhibit the growth and proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and reduce Aβ accumulation in animal models of Alzheimer's disease. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chloro-4-fluorophenyl)propionamide has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications in various fields. However, n-(2-Chloro-4-fluorophenyl)propionamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For research include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
Métodos De Síntesis
The synthesis of n-(2-Chloro-4-fluorophenyl)propionamide involves the reaction of 2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base, such as triethylamine, to yield n-(2-Chloro-4-fluorophenyl)propionamide. The reaction occurs through nucleophilic substitution, where the amine group of the 2-chloro-4-fluoroaniline attacks the carbonyl carbon of the propionyl chloride, leading to the formation of n-(2-Chloro-4-fluorophenyl)propionamide.
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-fluorophenyl)propionamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, similar to its parent compound flurbiprofen. Additionally, n-(2-Chloro-4-fluorophenyl)propionamide has shown promising results as a potential anticancer agent, inhibiting the growth and proliferation of various cancer cell lines in vitro and in vivo. n-(2-Chloro-4-fluorophenyl)propionamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to reduce amyloid-beta (Aβ) accumulation and improve cognitive function in animal models. Furthermore, n-(2-Chloro-4-fluorophenyl)propionamide has been investigated for its potential cardiovascular benefits, where it has been shown to improve endothelial function and reduce inflammation in animal models of hypertension.
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVBPKRTUCFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Chloro-4-fluorophenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

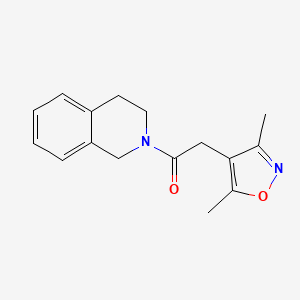
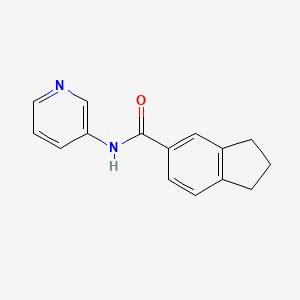
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
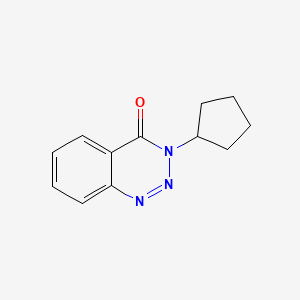
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
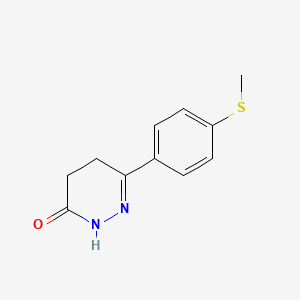
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)
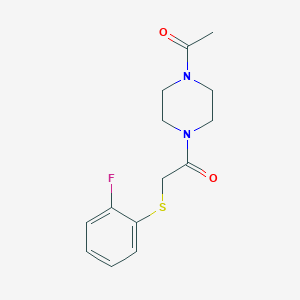
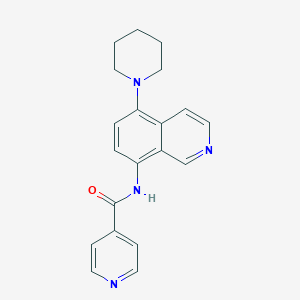
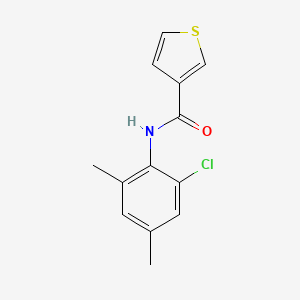
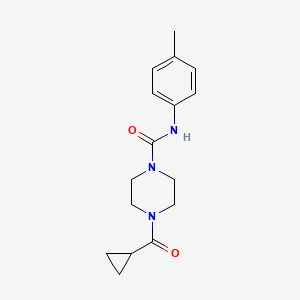
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)